molecular formula C19H16N2 B5277980 (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile

(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile

Cat. No.: B5277980
M. Wt: 272.3 g/mol
InChI Key: QLPYPYOKPGOCMH-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 1-methylindole and 3-methylbenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of the Enamine: The intermediate product is then treated with a nitrile source, such as acetonitrile, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the nitrile group.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, indole derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, indole derivatives can be used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    3-(2-bromoethyl)indole: Used in the synthesis of pharmaceuticals.

    3-(1H-indol-3-yl)propanoic acid: Studied for its anti-inflammatory effects.

Uniqueness

(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

(E)-3-(1-methylindol-3-yl)-2-(3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-14-6-5-7-15(10-14)16(12-20)11-17-13-21(2)19-9-4-3-8-18(17)19/h3-11,13H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPYPYOKPGOCMH-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CN(C3=CC=CC=C32)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CN(C3=CC=CC=C32)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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